2-[(Dimethylamino)methyl]-4-fluoroaniline
Overview
Description
2-[(Dimethylamino)methyl]-4-fluoroaniline is a chemical compound with the molecular formula C9H12FNO. It is a fluorinated aniline derivative with applications in scientific research and industry. The compound has a molecular weight of 168.21 .
Physical And Chemical Properties Analysis
2-[(Dimethylamino)methyl]-4-fluoroaniline is a liquid at room temperature . For a detailed analysis of physical and chemical properties, it is recommended to refer to chemical databases.Scientific Research Applications
1. Synthesis of Aryl- and Alkylanilines
The compound 2-[(Dimethylamino)methyl]-4-fluoroaniline and its derivatives are used in the synthesis of various aryl- and alkylanilines. For instance, 4-fluoroaniline undergoes photoheterolysis to form different compounds, demonstrating its versatility in synthetic chemistry (Fagnoni, Mella, & Albini, 1999).
2. Photophysical Properties for OLEDs
A derivative of 2-[(Dimethylamino)methyl]-4-fluoroaniline, namely (2Z)-3-[4-(dimethylamino) phenyl]-2-(2-methylphenyl) prop-2-ene-nitrile (DPM), shows significant potential in organic photo emitting diodes (OLEDs). The compound's photophysical properties, including fluorescence in different solvents, make it suitable for application in OLEDs (Asiri et al., 2015).
3. Development of Fluoroionophores
Fluoroionophores, which are fluorescent sensors for ions, have been developed using derivatives of 2-[(Dimethylamino)methyl]-4-fluoroaniline. These compounds can specifically chelate metal ions like Zn+2 and Cd+2, showing potential in metal ion detection and analysis (Hong et al., 2012).
4. Alzheimer’s Disease Research
In the study of Alzheimer's disease, a derivative of 2-[(Dimethylamino)methyl]-4-fluoroaniline has been used in positron emission tomography (PET) imaging to locate neurofibrillary tangles and beta-amyloid plaques in living patients, aiding in the diagnosis and monitoring of the disease (Shoghi-Jadid et al., 2002).
5. Enantiomeric Separation in Analytical Chemistry
The compound's derivatives have been utilized in the enantiomeric separation of certain acids in analytical chemistry, demonstrating its use in chiral discrimination and quantification (Fukushima et al., 1997).
6. Genetically Encoded Fluorescent Amino Acid
2-[(Dimethylamino)methyl]-4-fluoroaniline derivatives have been genetically encoded as fluorescent amino acids in proteins. This application is crucial in studying protein structure, dynamics, and interactions in both in vitro and in vivo settings (Summerer et al., 2006).
7. Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as omisertinib (AZD9291), highlighting its role in pharmaceutical synthesis (Zhao et al., 2017).
Safety And Hazards
2-[(Dimethylamino)methyl]-4-fluoroaniline has several hazard statements including H302, H312, H315, H318, H332, H335 . The compound is dangerous and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . For a detailed safety and hazards analysis, it is recommended to refer to the Material Safety Data Sheet (MSDS) or other safety databases.
properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJKNGANRTDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-4-fluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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